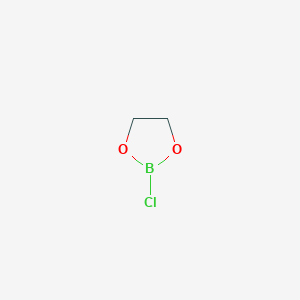
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone
Descripción general
Descripción
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran ring fused with a methoxynaphthalene moiety
Métodos De Preparación
The synthesis of 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxynaphthalene Moiety: This step often involves a Friedel-Crafts acylation reaction where the methoxynaphthalene is introduced to the benzofuran ring.
Final Assembly:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into simpler components.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism by which 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. For example, it may inhibit or activate specific enzymes, altering metabolic processes or signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone include:
1-(4-Methoxynaphthalen-2-yl)ethan-1-one: This compound has a similar methoxynaphthalene structure but differs in the position of the functional groups.
2-(4-Methoxynaphthalen-1-yl)ethan-1-amine: This compound features an amine group instead of the ethanone group.
1-(6-Methoxynaphthalen-2-yl)ethan-1-one: Another similar compound with slight variations in the naphthalene ring structure.
The uniqueness of this compound lies in its specific combination of the benzofuran and methoxynaphthalene moieties, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
61639-28-9 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
1-[2-(4-methoxynaphthalen-1-yl)-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C21H16O3/c1-13(22)20-17-9-5-6-10-19(17)24-21(20)16-11-12-18(23-2)15-8-4-3-7-14(15)16/h3-12H,1-2H3 |
Clave InChI |
QIPYOFUVCPNAQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
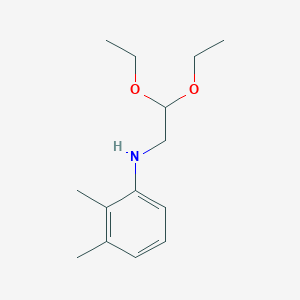
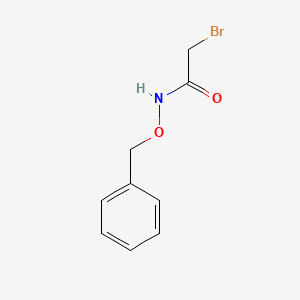
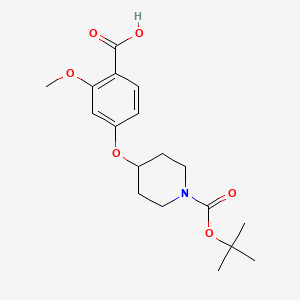
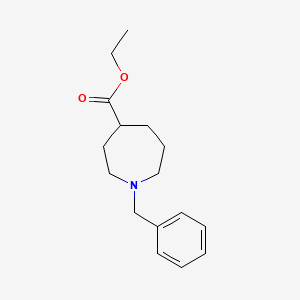
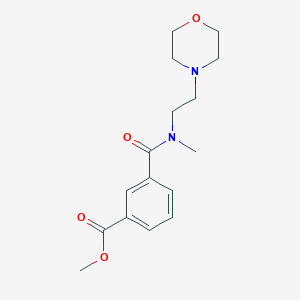
![tert-butyl (S)-3-chloro-7-isopropyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B8722430.png)
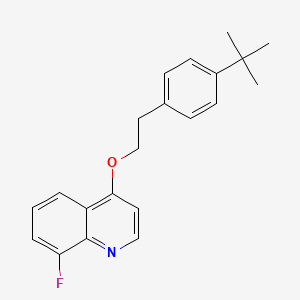
![ethyl 6-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8722436.png)
![tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate](/img/structure/B8722449.png)
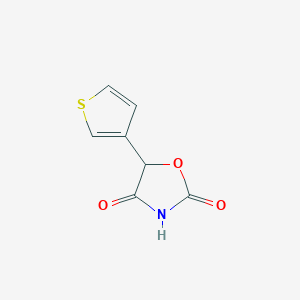
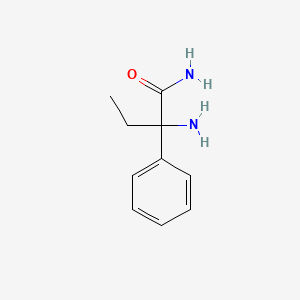
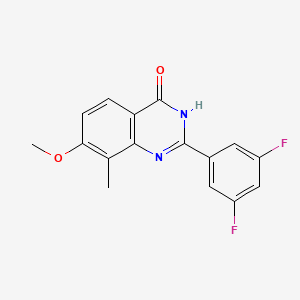
![4-acetyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide](/img/structure/B8722482.png)
